Hexamethyldisilane

Description

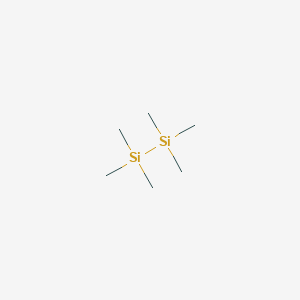

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(trimethylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXSMEBSBIABKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61469-35-0 | |

| Record name | Disilane, hexamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061698 | |

| Record name | Disilane, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Hexamethyldisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1450-14-2 | |

| Record name | Hexamethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethyldisilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexamethyldisilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexamethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], also known as TMS₂, is a pivotal organosilicon compound with significant applications across organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key experimental protocols, designed for the professional researcher and scientist.

Core Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid.[1] It is characterized by its Si-Si single bond, which is susceptible to cleavage by various reagents, making it an excellent source of the trimethylsilyl (B98337) (TMS) group.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈Si₂ | [2] |

| Molecular Weight | 146.38 g/mol | [2] |

| CAS Number | 1450-14-2 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.715 - 0.7293 g/mL at 25 °C | [1][3] |

| Boiling Point | 112-114 °C | [4] |

| Melting Point | 9-14 °C | [3][4] |

| Flash Point | -1 °C to -6 °C | [3] |

| Refractive Index | n20/D 1.4214 - 1.422 | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Molecular Structure

The molecular structure of this compound has been determined by gas-phase electron diffraction. The molecule consists of two silicon atoms joined by a covalent bond, with each silicon atom also bonded to three methyl groups. The Si-Si bond is a key feature, influencing much of its reactivity.

Based on early gas-phase electron diffraction studies, the key structural parameters are:

-

Si-Si bond length: approximately 2.34 Å

-

Si-C bond length: approximately 1.88 Å

These bond lengths are crucial for understanding the steric and electronic environment of the molecule.

Spectroscopic Profile

The spectroscopic data for this compound are consistent with its symmetric structure.

-

¹H NMR: A single sharp singlet is observed for the 18 equivalent protons of the six methyl groups.

-

¹³C NMR: A single resonance is observed for the six equivalent methyl carbons.[2]

-

²⁹Si NMR: A single signal confirms the presence of two equivalent silicon atoms.[3]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorptions for Si-C and C-H vibrations.

-

Mass Spectrometry: The mass spectrum shows fragmentation patterns typical of organosilicon compounds, including cleavage of the Si-Si and Si-C bonds.

Experimental Protocols

Synthesis of this compound via Wurtz-Type Coupling

This compound is commonly synthesized by the Wurtz-type coupling of trimethylchlorosilane using an alkali metal, such as sodium or lithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF).[5][6]

Methodology:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried and maintained under an inert atmosphere.

-

Reaction: A dispersion of sodium metal in a suitable solvent (e.g., THF) is prepared in the reaction flask. Trimethylchlorosilane is then added dropwise to the stirred suspension. The reaction is typically exothermic.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the coupling reaction.

-

Work-up: The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched. The resulting slurry is filtered to remove the sodium chloride byproduct.

-

Purification: The filtrate is then subjected to fractional distillation to yield pure this compound.

Cleavage of the Si-Si Bond: Preparation of Trimethylsilyllithium

A primary application of this compound in organic synthesis is as a precursor to trimethylsilyl anions.[5] Trimethylsilyllithium can be generated by the cleavage of the Si-Si bond with methyllithium (B1224462), typically in the presence of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or in THF.

Methodology:

-

Reaction Setup: this compound is dissolved in a dry, inert solvent such as a mixture of HMPA and THF in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.

-

Addition of Methyllithium: The solution is cooled to 0 °C in an ice bath. A solution of methyllithium in diethyl ether is then added dropwise via syringe.

-

Reaction: The reaction is rapid, and the formation of trimethylsilyllithium is indicated by the appearance of a deep red color. The mixture is typically stirred for a short period at 0 °C.

-

Use in Synthesis: The resulting solution of trimethylsilyllithium can be used directly in subsequent reactions, such as nucleophilic additions to carbonyl compounds or epoxides. The main byproduct, tetramethylsilane, is volatile and can often be removed easily.

Applications in Research and Drug Development

This compound's utility stems from its role as a versatile source of the trimethylsilyl group.

-

Silylating Agent: It is used to introduce TMS protecting groups onto sensitive functionalities like alcohols, amines, and carboxylic acids, enhancing their stability and volatility for analysis or further transformation.[7]

-

Source of Trimethylsilyl Anion: As detailed above, it is a key precursor for generating trimethylsilyllithium, a potent nucleophile used to form silicon-carbon bonds.[5]

-

Radical Reactions: The Si-Si bond can be cleaved photochemically or thermally to generate trimethylsilyl radicals, which are utilized in various radical-mediated transformations.

-

Materials Science: this compound serves as a precursor in chemical vapor deposition (CVD) processes for the production of silicon carbide (SiC) thin films, which are of interest in semiconductor manufacturing.[7]

-

Pharmaceutical Synthesis: In drug development, the introduction of TMS groups can modulate the physicochemical properties of a molecule. Furthermore, its role in forming C-Si bonds allows for the synthesis of complex silicon-containing drug candidates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H18Si2 | CID 74057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | [gelest.com]

- 4. chemsavers.com [chemsavers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hexamethyldisiloxane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Hexamethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], a colorless liquid organosilicon compound, serves as a vital reagent and precursor in a multitude of chemical transformations. Its applications span from a source of the trimethylsilyl (B98337) group in organic synthesis to a precursor for advanced materials like silicon carbide. This guide provides a comprehensive overview of the principal methods for its synthesis and purification, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation and handling.

Synthesis of this compound

The formation of the silicon-silicon bond in this compound is primarily achieved through reductive coupling of trimethylsilyl halides or related precursors. The most established and widely employed methods include Wurtz-type coupling, Grignard reactions, and emerging electrochemical strategies.

Wurtz-Type Coupling

The Wurtz-type reaction is a classical and common method for the synthesis of this compound, involving the reductive coupling of two molecules of a trimethylsilyl halide using an alkali metal.[1]

Reaction: 2 (CH₃)₃SiCl + 2 M → (CH₃)₃Si-Si(CH₃)₃ + 2 MCl (where M = Na, Li, or K)

This method is effective for producing this compound, with variations in the choice of alkali metal and reaction conditions influencing the yield and purity.[2] The use of sodium is a traditional approach, while lithium and sodium-potassium (NaK) alloys are also utilized.[2][3]

Experimental Protocol: Wurtz-Type Synthesis using Sodium Metal

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Reactant Charging: The flask is charged with sodium metal dispersion in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or a high-boiling ether.[1]

-

Reaction Initiation: Trimethylsilyl chloride is added dropwise from the dropping funnel to the stirred suspension of sodium metal at a controlled temperature. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature and the excess sodium is carefully quenched (e.g., with isopropanol). The resulting slurry is filtered to remove the precipitated sodium chloride.

-

Isolation: The filtrate, containing this compound and the solvent, is subjected to fractional distillation to isolate the pure product.

Quantitative Data for Wurtz-Type Synthesis

| Alkali Metal | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium | THF | Reflux | 4-6 | 60-70 | >98 | [1] |

| Lithium | THF | 0 to RT | 12 | 85 | >99 | [2] |

| NaK Alloy | Heptane | 25 | 1 | High | Not specified | [3] |

Logical Relationship of Wurtz-Type Synthesis

Caption: Wurtz-Type Synthesis Workflow.

Grignard Reagent-Based Synthesis

An alternative route to this compound involves the reaction of a methyl Grignard reagent with a chloromethyldisilane. This method offers the advantage of potentially higher yields and simplified purification, especially when using mixed solvent systems.[4]

Reaction: (CH₃)₃Si-Si(CH₃)₂Cl + CH₃MgCl → (CH₃)₃Si-Si(CH₃)₃ + MgCl₂

A key innovation in this process is the use of a mixed solvent system, such as tetrahydrofuran (THF) and the diethyl ether of tetraethylene glycol (DETEG), which helps to keep the magnesium chloride byproduct in solution, thereby preventing precipitation that can hinder the reaction and complicate purification.[4]

Experimental Protocol: Grignard-Based Synthesis

-

Grignard Reagent Preparation: In a dried, inert atmosphere-purged flask, magnesium turnings are reacted with methyl chloride in the mixed THF/DETEG solvent to prepare the methylmagnesium chloride Grignard reagent.

-

Reaction with Chlorodisilane: A crude mixture of chloromethyldisilanes is added slowly to the prepared Grignard reagent solution. The reaction temperature is maintained, often at or below room temperature.

-

Reaction Completion and Work-up: The reaction is stirred for a specified period to ensure completion. The work-up can be achieved either by distillation directly from the reaction mixture or by a water wash followed by phase separation.[4]

-

Purification: The crude this compound is purified by fractional distillation.

Quantitative Data for Grignard-Based Synthesis

| Solvent System | Grignard Molarity | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| THF/DETEG | >2.0 M | Room Temperature | High | Not specified | [4] |

Logical Relationship of Grignard-Based Synthesis

Caption: Grignard-Based Synthesis Workflow.

Electrochemical Synthesis

A more recent and sustainable approach to synthesizing disilanes, including this compound, is through electrochemical methods. This technique involves the reductive activation of chlorosilanes at an electrode surface, offering milder reaction conditions and improved chemoselectivity compared to traditional methods that use harsh reducing metals.[5][6]

Reaction (Simplified): 2 (CH₃)₃SiCl + 2e⁻ → (CH₃)₃Si-Si(CH₃)₃ + 2Cl⁻

This electrochemical strategy allows for the efficient and selective generation of silyl (B83357) anion intermediates, which can then react to form the Si-Si bond.[6]

Experimental Protocol: Electrochemical Synthesis

-

Electrolysis Cell Setup: An undivided electrochemical cell is equipped with a carbon cathode and a sacrificial anode (e.g., magnesium or aluminum).

-

Electrolyte and Substrate: The cell is charged with a solution of trimethylsilyl chloride in a suitable solvent (e.g., THF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

-

Electrolysis: A constant current or potential is applied to the cell. The reaction progress can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: After the electrolysis is complete, the reaction mixture is worked up to remove the electrolyte and any unreacted starting material. The this compound is then purified, typically by distillation.

Quantitative Data for Electrochemical Synthesis

| Cathode Material | Solvent | Supporting Electrolyte | Yield (%) | Purity (%) | Reference |

| Carbon | THF | Bu₄NClO₄ | Good | High | [5][6] |

Logical Relationship of Electrochemical Synthesis

Caption: Electrochemical Synthesis Workflow.

Purification of this compound

The final purity of this compound is critical for its application, particularly in sensitive areas like drug development and materials science. The primary method for purifying crude this compound is fractional distillation.

Fractional Distillation

Fractional distillation is effective for separating this compound (boiling point: 113 °C) from lower-boiling solvents and higher-boiling byproducts. The efficiency of the separation depends on the type of distillation column used and the operating conditions.[7]

Experimental Protocol: Fractional Distillation

-

Apparatus: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Distillation: The flask is heated gently. The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points. The main fraction is collected at or near the boiling point of this compound.

-

Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Fractional Distillation Parameters

| Parameter | Recommended Value/Condition |

| Column Type | Vigreux or packed column |

| Heating | Heating mantle or oil bath |

| Pressure | Atmospheric |

| Collection Temperature | 112-114 °C |

| Purity Analysis | GC-MS, ¹H NMR, ¹³C NMR |

Purification Workflow Diagram

Caption: this compound Purification Workflow.

Preparative Gas Chromatography (Prep GC)

For achieving very high purity levels, preparative gas chromatography can be employed. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. While not typically used for bulk purification, it is an excellent method for obtaining small quantities of ultra-pure material for research and analytical standards.[10][11]

General Procedure for Preparative GC

-

System Setup: A gas chromatograph equipped with a preparative-scale column and a fraction collector is used.

-

Method Development: An analytical-scale GC method is first developed to achieve good separation of this compound from its impurities.

-

Injection and Separation: The crude sample is injected onto the preparative column, and the components are separated based on their retention times.

-

Fraction Collection: The effluent corresponding to the this compound peak is directed to a collection trap, often cooled to condense the purified compound.

-

Purity Verification: The purity of the collected fraction is verified by analytical GC-MS or NMR.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with Wurtz-type coupling and Grignard reactions being the most established for laboratory and industrial-scale production. Electrochemical synthesis presents a promising, more sustainable alternative. Regardless of the synthetic route, fractional distillation remains the cornerstone of purification, capable of yielding high-purity this compound suitable for demanding applications. For ultra-high purity requirements, preparative gas chromatography is a viable option. Careful selection of the synthesis and purification strategy, guided by the desired scale, purity, and available resources, is crucial for the successful preparation of this versatile organosilicon reagent.

References

- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. US4309556A - Preparation of this compound (HMDS) from chloromethyldisilanes using special solvents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. emerypharma.com [emerypharma.com]

- 9. This compound(1450-14-2) 1H NMR [m.chemicalbook.com]

- 10. Preparative GC System Agilent-Gerstel [uochb.cz]

- 11. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

Hexamethyldisilane: A Technical Guide for Researchers and Drug Development Professionals

Hexamethyldisilane , a versatile organosilicon compound, serves as a key reagent in a variety of chemical transformations and material science applications. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on experimental protocols and reaction pathways relevant to researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound, systematically named 1,1,1,2,2,2-hexamethyldisilane, is a colorless liquid. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value |

| CAS Number | 1450-14-2 |

| Molecular Formula | C₆H₁₈Si₂ |

| Molecular Weight | 146.38 g/mol |

| Synonyms | Permethyldisilane, Trimethyl(trimethylsilyl)silane |

| Appearance | Colorless liquid |

| Melting Point | 9-12 °C |

| Boiling Point | 112-114 °C |

| Density | 0.715 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.422 |

| Flash Point | -6 °C |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through a Wurtz-type coupling reaction of trimethylsilyl (B98337) chloride with an alkali metal, such as sodium.

Experimental Protocol: Wurtz Reaction Synthesis

Objective: To synthesize this compound from trimethylsilyl chloride and sodium metal.

Materials:

-

Trimethylsilyl chloride (Me₃SiCl)

-

Sodium metal (Na)

-

Dry ether (or tetrahydrofuran, THF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Under a positive pressure of inert gas, charge the flask with dry ether.

-

Carefully add finely cut sodium metal to the solvent.

-

While vigorously stirring the sodium suspension, slowly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction should be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench any unreacted sodium with a suitable reagent, such as ethanol.

-

Filter the reaction mixture to remove the sodium chloride byproduct.

-

The filtrate, containing this compound, is then purified by fractional distillation.

Reaction Scheme: 2 Me₃SiCl + 2 Na → Me₃Si-SiMe₃ + 2 NaCl

Applications in Organic Synthesis and Materials Science

This compound is a valuable reagent in organic synthesis, primarily as a source of the trimethylsilyl group and as a reducing agent. It also serves as a precursor in the chemical vapor deposition (CVD) of silicon-containing materials.

Palladium-Catalyzed Silylation of Aryl Chlorides

A significant application of this compound is in the palladium-catalyzed silylation of aryl chlorides, providing a route to aryltrimethylsilanes which are important intermediates in cross-coupling reactions.[1][2]

Objective: To synthesize an aryltrimethylsilane from an aryl chloride and this compound using a palladium catalyst.[1]

Materials:

-

Aryl chloride

-

This compound

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Phosphine (B1218219) ligand (e.g., a biaryl phosphine ligand)

-

Base (e.g., potassium phosphate)

-

Anhydrous solvent (e.g., dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl chloride, palladium catalyst, and phosphine ligand to an oven-dried reaction vessel.

-

Add the base and a stir bar.

-

Seal the vessel and remove it from the glovebox.

-

Add anhydrous dioxane and this compound via syringe.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture is then subjected to a standard aqueous workup, followed by extraction with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Caption: Workflow for the palladium-catalyzed silylation of aryl chlorides.

Chemical Vapor Deposition (CVD) Precursor

This compound is utilized as a single-source precursor in the chemical vapor deposition (CVD) process to produce silicon carbide (SiC) thin films.[3] These films are of interest in the semiconductor industry due to their desirable electronic and physical properties.

Caption: General workflow for SiC thin film deposition using CVD.

References

- 1. Palladium-Catalyzed Silylation of Aryl Chlorides with this compound [organic-chemistry.org]

- 2. Palladium-catalyzed silylation of aryl chlorides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Hexamethyldisilane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Hexamethyldisilane

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organosilicon compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | ~0.05 | Singlet | CDCl₃ |

| ¹³C | ~-1.9 | Singlet | CDCl₃ |

| ²⁹Si | ~-19.7 | Singlet | Not Specified |

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H asymmetric stretching |

| 2897 | Medium | C-H symmetric stretching |

| 1445 | Medium | CH₃ asymmetric deformation |

| 1247 | Strong | CH₃ symmetric deformation (umbrella mode) on Si |

| 835 | Strong | CH₃ rocking and Si-C stretching |

| 688 | Strong | Si-C symmetric stretching |

| 385 | Medium | Si-Si stretching |

Data compiled from various sources including the NIST Chemistry WebBook.[1][2][3]

Mass Spectrometry (MS)

Table 3: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 146 | 5 | [M]⁺ (Molecular Ion, C₆H₁₈Si₂) |

| 131 | 15 | [M - CH₃]⁺ |

| 73 | 100 | [Si(CH₃)₃]⁺ (Base Peak) |

| 59 | 10 | [Si(CH₃)₂H]⁺ |

| 45 | 15 | [SiCH₄]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[4] The molecular weight of this compound is 146.38 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of organosilicon compounds like this compound is as follows:

-

Sample Preparation :

-

For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

-

For ²⁹Si NMR, a higher concentration (50 mg or more) is often required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.[5][6]

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade spectral quality.[7]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]

-

Tetramethylsilane (TMS) is often used as an internal reference for ¹H and ¹³C NMR, although the residual solvent peak can also be used. For ²⁹Si NMR, TMS is the standard reference.

-

-

Instrument Parameters :

-

Spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

-

²⁹Si NMR : Due to the negative gyromagnetic ratio and potentially long relaxation times of the ²⁹Si nucleus, inverse-gated decoupling is often employed to suppress the negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly reduce acquisition time by transferring magnetization from the highly abundant ¹H nuclei to the low-abundance ²⁹Si nuclei.[8]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

As this compound is a liquid, the spectrum can be obtained neat.

-

A thin film of the liquid is placed between two salt plates (e.g., KBr or NaCl).

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9][10]

-

-

Instrument Parameters :

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.[9]

-

A background spectrum (of the clean salt plates or ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis :

Mass Spectrometry

-

Sample Introduction and Ionization :

-

This compound is a volatile liquid, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.

-

Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

-

-

Mass Analysis :

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[12]

-

-

Data Interpretation :

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), which provides the molecular weight.[13]

-

The most intense peak in the spectrum is the base peak, which is assigned a relative intensity of 100%.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule. For this compound, the cleavage of the Si-Si bond and the loss of methyl groups are characteristic fragmentation pathways.[4]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. Disilane, hexamethyl- [webbook.nist.gov]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. Disilane, hexamethyl- [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. pstc.org [pstc.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

Hexamethyldisilane and Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃), a molecule featuring a silicon-silicon single bond, exhibits distinct reactivity patterns with protic solvents, which differ significantly from its more commonly referenced nitrogen-containing analog, hexamethyldisilazane (B44280) (HMDS). While HMDS is a potent silylating agent that readily reacts with alcohols to form trimethylsilyl (B98337) ethers, this compound is comparatively less reactive towards neutral protic solvents like water and alcohols under standard conditions. The cleavage of the Si-Si bond in this compound typically requires the presence of strong electrophiles, nucleophiles, or catalysts. This guide provides a comprehensive overview of the available technical information regarding the reactivity of this compound with protic solvents, focusing on reaction mechanisms, influencing factors, and synthetic applications. Due to the limited publicly available quantitative data and detailed experimental protocols specifically for the reactions of this compound with a broad range of protic solvents, this guide synthesizes established principles of silicon chemistry and draws inferences from related studies.

Introduction: this compound vs. Hexamethyldisilazane

A critical point of clarification is the distinction between this compound and hexamethyldisilazane (HMDS). The latter, with the structure [(CH₃)₃Si]₂NH, is widely employed as a silylating agent for protecting hydroxyl groups in organic synthesis. Its reaction with alcohols is facile, producing a trimethylsilyl ether and ammonia (B1221849) as a byproduct.[1][2][3][4][5][6] In contrast, this compound possesses a silicon-silicon bond and does not have the reactive Si-N bond found in HMDS. This structural difference is the primary determinant of its distinct reactivity profile.

Reactivity of this compound with Protic Solvents

The core of this compound's reactivity with protic solvents lies in the cleavage of the Si-Si σ-bond. This bond is susceptible to attack by both strong electrophiles and nucleophiles.

Reaction with Water (Hydrolysis)

The direct hydrolysis of this compound with neutral water is generally slow. The Si-Si bond is relatively non-polar and not readily attacked by a weak nucleophile like water. However, the reaction can be facilitated under specific conditions:

-

Acid Catalysis: Protic acids can protonate one of the silicon atoms, making the Si-Si bond more polarized and susceptible to nucleophilic attack by water. The reaction is believed to proceed through an electrophilic cleavage mechanism.

-

Base Catalysis: Strong bases can deprotonate water to generate hydroxide (B78521) ions, which are stronger nucleophiles and can attack one of the silicon atoms, leading to the cleavage of the Si-Si bond.

The primary products of the hydrolysis of this compound are trimethylsilanol (B90980) ((CH₃)₃SiOH) and hydrogen gas. The trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).

Reaction with Alcohols (Alcoholysis)

Similar to hydrolysis, the direct reaction of this compound with alcohols is generally sluggish. Catalysts are often required to promote the cleavage of the Si-Si bond.

-

Acid Catalysis: Protic acids can activate the this compound for nucleophilic attack by the alcohol.

-

Metal Catalysis: Certain transition metal complexes can catalyze the alcoholysis of this compound.

The products of this reaction are a trimethylalkoxysilane ((CH₃)₃SiOR) and trimethylsilane (B1584522) ((CH₃)₃SiH).

Reaction with Acids

Strong protic acids can readily cleave the Si-Si bond in this compound. This reaction proceeds via an electrophilic attack of a proton on the Si-Si bond. The nature of the acid's conjugate base influences the final products. For example, reaction with hydrogen halides (HX) yields trimethylsilyl halide ((CH₃)₃SiX) and trimethylsilane ((CH₃)₃SiH).

Quantitative Data Summary

Comprehensive quantitative data for the reactivity of this compound with a wide array of protic solvents is scarce in publicly accessible literature. The following table summarizes the general reactivity trends.

| Protic Solvent | Reactivity (uncatalyzed) | Products (Major) | Notes |

| Water (H₂O) | Very Slow | Trimethylsilanol, Hydrogen | Reaction is significantly accelerated by acid or base. |

| Methanol (CH₃OH) | Very Slow | Trimethylmethoxysilane, Trimethylsilane | Typically requires a catalyst. |

| Ethanol (C₂H₅OH) | Very Slow | Trimethylethoxysilane, Trimethylsilane | Similar to methanol, catalysis is generally necessary. |

| Acetic Acid (CH₃COOH) | Slow to Moderate | Trimethylsilyl acetate, Trimethylsilane | The acidity of the solvent promotes the reaction. |

| Hydrochloric Acid (HCl) | Fast | Trimethylsilyl chloride, Trimethylsilane | Strong acid readily cleaves the Si-Si bond. |

Experimental Protocols

Detailed experimental protocols for the reactions of this compound with various protic solvents are not widely published. However, a general procedure for monitoring such a reaction can be outlined.

General Protocol for Monitoring the Reaction of this compound with a Protic Solvent:

-

Materials: this compound (ensure purity), protic solvent of interest (anhydrous where applicable), catalyst (if used), and an appropriate deuterated solvent for NMR analysis.

-

Reaction Setup: In a dry NMR tube, combine a known concentration of this compound with the protic solvent. If a catalyst is used, it should be added at this stage.

-

Monitoring: Acquire an initial ¹H NMR spectrum to establish the starting concentrations. The reaction progress can be monitored over time by acquiring subsequent NMR spectra at regular intervals. The disappearance of the this compound signal (a singlet) and the appearance of new signals corresponding to the products can be integrated to determine the reaction kinetics.

-

Product Identification: The products can be identified by their characteristic chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy and by comparison with authentic samples or literature data. Gas chromatography-mass spectrometry (GC-MS) can also be employed to identify volatile products.

Applications in Drug Development and Research

While not as widespread as silylating agents, the reactivity of this compound can be leveraged in specific synthetic contexts:

-

Source of Trimethylsilyl Group: In the presence of suitable activators, this compound can serve as a source of the trimethylsilyl moiety.

-

Reducing Agent: The formation of trimethylsilane during its reaction with protic solvents indicates its potential as a reducing agent in certain transformations.

Conclusion

The reactivity of this compound with protic solvents is fundamentally governed by the cleavage of its Si-Si bond. This process is generally not spontaneous with neutral protic solvents and requires activation by acids, bases, or catalysts. The products formed are dependent on the specific protic solvent and reaction conditions. While there is a clear distinction in reactivity compared to the widely used silylating agent hexamethyldisilazane, the nuanced reactivity of this compound offers potential for unique applications in organic synthesis. Further research is warranted to fully elucidate the kinetics and mechanisms of these reactions and to expand their synthetic utility.

References

- 1. xinyachemical.com [xinyachemical.com]

- 2. Chemcon Speciality Chemicals: Reaction of Hexamethyldisilazane with silica / water [chemconspecialitychemicals.blogspot.com]

- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Hexamethyldisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and decomposition of hexamethyldisilane (HMDS). It covers the primary decomposition pathways, kinetic parameters, and the products formed under various experimental conditions. This document is intended to serve as a valuable resource for researchers and professionals working with HMDS in fields such as materials science, chemical vapor deposition (CVD), and organic synthesis.

Introduction to this compound and its Thermal Behavior

This compound ((CH₃)₃Si-Si(CH₃)₃), a key organosilicon compound, is utilized as a precursor for the deposition of silicon-containing thin films and as a reagent in organic synthesis. Its thermal stability is a critical parameter in these applications, as its decomposition behavior dictates the formation of reactive intermediates and final products. The thermal decomposition of HMDS is a complex process that can proceed through several pathways, primarily involving the cleavage of the Si-Si and Si-C bonds. The dominant decomposition route and the resulting product distribution are highly dependent on experimental conditions such as temperature, pressure, and the type of reactor used.

Primary Decomposition Pathways

The thermal decomposition of this compound is initiated through three primary unimolecular pathways. These competing reactions involve homolytic bond fission and a concerted elimination reaction.

-

Si-Si Bond Cleavage: The weakest bond in the HMDS molecule is the silicon-silicon bond, making its homolytic cleavage the most favorable decomposition pathway at lower temperatures. This reaction produces two trimethylsilyl (B98337) radicals (•Si(CH₃)₃).

-

Si-C Bond Cleavage: At higher temperatures, the silicon-carbon bond can also undergo homolytic cleavage, resulting in the formation of a pentamethyldisilyl radical (•Si₂(CH₃)₅) and a methyl radical (•CH₃).

-

Three-Centered Elimination: A concerted mechanism involving a three-centered transition state can lead to the elimination of tetramethylsilane (B1202638) (Si(CH₃)₄) and the formation of dimethylsilylene (:Si(CH₃)₂), a highly reactive intermediate.

The trimethylsilyl and pentamethyldisilyl radicals, as well as dimethylsilylene, are highly reactive species that can undergo a variety of secondary reactions, leading to a complex mixture of final products. These secondary reactions include hydrogen abstraction, radical recombination, and insertion reactions.

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported for the thermal decomposition of this compound under various experimental conditions.

Table 1: Bond Dissociation Energies (BDEs) for this compound

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| (CH₃)₃Si-Si(CH₃)₃ | 337 | |

| (CH₃)₃Si-CH₃ | ~350 | |

| (CH₃)₃Si-H | 368 |

Table 2: Arrhenius Parameters for this compound Decomposition Pathways

| Reaction Pathway | Log₁₀(A/s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Experimental Method | Reference |

| (CH₃)₃Si-Si(CH₃)₃ → 2 •Si(CH₃)₃ | 17.53 | 337 | 770 - 872 | Stirred-Flow Reactor | |

| (CH₃)₃Si-Si(CH₃)₃ → •Si₂(CH₃)₅ + •CH₃ | - | - | - | - | |

| (CH₃)₃Si-Si(CH₃)₃ → Si(CH₃)₄ + :Si(CH₃)₂ | - | - | - | - | |

| Isomerization to trimethyl(dimethylsilyl)methane (overall, chain reaction) | 16.65 | 251 | 717 - 780 | Static System (Gas Phase) |

Note: Data for all pathways are not consistently available across all studies.

Table 3: Major Decomposition Products of this compound

| Experimental Method | Temperature Range (K) | Major Products | Reference(s) |

| Flash Pyrolysis VUV-SPI-TOFMS | Room Temp - 1310 | Trimethylsilyl radical (•Si(CH₃)₃), Pentamethyldisilyl radical (•Si₂(CH₃)₅), Tetramethylsilane (Si(CH₃)₄), Dimethylsilylene (:Si(CH₃)₂), 1,1-dimethyl-1-silene (CH₂=Si(CH₃)₂) | |

| Hot-Wire Chemical Vapor Deposition (HWCVD) | - | Trimethylsilyl radical (•Si(CH₃)₃), Tetramethylsilane (TMS), Trimethylsilane (TriMS), various alkyl-substituted silanes and silyl-substituted alkanes, methyl-substituted 1,3-disilacyclobutane species. | |

| Static System Pyrolysis | 796 - 828 | Tetramethylsilane (Si(CH₃)₄), Trimethylsilane ((CH₃)₃SiH), Methane (CH₄) | |

| Stirred-Flow Reactor Thermolysis | 1043 - 1145 | Trimethyl(dimethylsilyl)methane ((CH₃)₃SiCH₂Si(CH₃)₂H) |

Experimental Protocols

A variety of experimental techniques have been employed to investigate the thermal decomposition of this compound. The following sections provide an overview of the methodologies for the key experiments cited.

Flash Pyrolysis with Vacuum Ultraviolet Single-Photon Ionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS)

This powerful technique allows for the study of thermal decomposition under collision-free conditions, enabling the direct detection of initial reaction products and short-lived intermediates.

Methodology:

-

Sample Introduction: A gaseous mixture of this compound, typically diluted in an inert carrier gas such as helium or argon, is introduced into a high-vacuum chamber through a pulsed valve.

-

Pyrolysis: The gas pulse passes through a heated microtubular reactor, often made of silicon carbide, where it is rapidly heated to the desired decomposition temperature (up to ~1300 K). The short residence time in the reactor ensures that primary decomposition products are observed.

-

Molecular Beam Formation: The gas mixture exiting the reactor expands supersonically into the vacuum chamber, forming a molecular beam. This process cools the molecules translationally, rotationally, and vibrationally, effectively quenching further reactions.

-

Ionization: The molecular beam is intersected by a beam of vacuum ultraviolet (VUV) photons. Single-photon ionization is a "soft" ionization technique that minimizes fragmentation of the parent ions, allowing for the unambiguous identification of the species present in the beam.

-

Mass Analysis: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

Data Acquisition: The arrival times of the ions at the detector are recorded to generate a mass spectrum, providing a snapshot of the decomposition products at a specific temperature.

Stirred-Flow Reactor Thermolysis

Stirred-flow reactors are used to study reaction kinetics under conditions where the reactants and products are well-mixed, allowing for the determination of rate constants.

Methodology:

-

Reactant Introduction: A continuous flow of this compound, often with a carrier gas, is introduced into a heated reactor vessel.

-

Reaction: The reactor is maintained at a constant temperature, and the contents are continuously stirred to ensure homogeneity.

-

Product Effluent: A continuous stream of the reaction mixture (unreacted HMDS and products) is withdrawn from the reactor.

-

Analysis: The composition of the effluent is analyzed, typically using gas chromatography (GC) or mass spectrometry (MS), to determine the concentrations of reactants and products.

-

Kinetic Analysis: By varying the flow rate (and thus the residence time) and the temperature, the rate of reaction and the Arrhenius parameters can be determined.

Static System Pyrolysis

Static systems are closed reactors used to study gas-phase reactions at constant volume.

Methodology:

-

Reactant Introduction: A known amount of this compound is introduced into a sealed reactor vessel of a known volume.

-

Heating: The reactor is placed in a furnace and heated to a specific temperature for a set period.

-

Quenching: After the desired reaction time, the reactor is rapidly cooled to quench the reaction.

-

Product Analysis: The contents of the reactor are then analyzed using techniques such as GC-MS to identify and quantify the products.

Visualizations of Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary decomposition pathways of this compound and a typical experimental workflow for its analysis.

Caption: Primary unimolecular decomposition pathways of this compound.

Caption: A typical experimental workflow for studying HMDS thermal decomposition.

Conclusion

The thermal stability and decomposition of this compound are governed by a complex interplay of competing unimolecular reactions, including Si-Si and Si-C bond cleavage, and a three-centered elimination pathway. The distribution of the resulting reactive intermediates and stable products is highly sensitive to the experimental conditions. A thorough understanding of these decomposition mechanisms and the associated kinetic parameters is essential for the effective application of HMDS in various industrial and research settings. This guide provides a consolidated resource of the current knowledge on this topic, intended to aid researchers in the design and interpretation of experiments involving the thermal processing of this compound.

Hexamethyldisilane: A Comprehensive Technical Guide to its Role as a Source of Trimethylsilyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilane (Me₃Si-SiMe₃), often abbreviated as HMDS, is a versatile and pivotal reagent in modern organic synthesis and materials science. Its significance primarily stems from its ability to serve as a clean and efficient precursor to the highly reactive trimethylsilyl (B98337) radical (Me₃Si•). This technical guide provides an in-depth exploration of the generation of trimethylsilyl radicals from this compound and their subsequent applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways.

Generation of Trimethylsilyl Radicals from this compound

The silicon-silicon bond in this compound is relatively weak, with a dissociation energy of approximately 49 ± 6 kcal/mol, making it susceptible to cleavage under thermal or photochemical conditions to generate two equivalents of trimethylsilyl radicals.[1]

Thermal Generation

Thermal decomposition of this compound provides a direct route to trimethylsilyl radicals. This method is often employed in gas-phase reactions and chemical vapor deposition (CVD) processes. Studies have shown that upon heating, both Si-Si and Si-C bond cleavage can occur, although the Si-Si bond scission is the dominant pathway.[2][3]

The primary trimethylsilyl radicals generated can then participate in subsequent reactions, such as abstraction of methyl or hydrogen atoms from other this compound molecules, leading to the formation of tetramethylsilane (B1202638) (TMS) and trimethylsilane (B1584522) (TriMS).[2][3]

Experimental Data for Thermal Decomposition:

| Parameter | Value | Reference |

| Si-Si Bond Dissociation Energy | 49 ± 6 kcal/mol | [1] |

| Ionization Potential of Me₃Si• | 7.93 ± 0.3 eV | [1] |

Logical Relationship: Thermal Decomposition of this compound

Photochemical Generation

Photolysis of this compound, often in the presence of a photosensitizer, is a mild and efficient method for generating trimethylsilyl radicals at ambient temperatures. This approach is particularly valuable in synthetic organic chemistry. The process typically involves the absorption of light by a sensitizer (B1316253), which then transfers energy to the this compound molecule, leading to the homolytic cleavage of the Si-Si bond.

Phenanthrene is a commonly used sensitizer for the photosilylation of electron-deficient alkenes with this compound.[4] The reaction proceeds via the formation of an alkene radical anion, which then reacts with the trimethylsilyl radical.

Experimental Workflow: Photochemical Silylation of an Electron-Deficient Alkene

Applications in Organic Synthesis

Trimethylsilyl radicals generated from this compound are versatile intermediates for a variety of organic transformations, most notably in silylation and radical cyclization reactions.

Silylation Reactions

Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental strategy in organic synthesis for protecting sensitive functional groups, enhancing volatility for analysis, or modifying the electronic properties of a molecule. While this compound itself can be used for silylation, its reactivity is often enhanced by catalysts that facilitate the generation of a more reactive silylating species.

Iodine has been shown to be a highly efficient and mild catalyst for the trimethylsilylation of a wide range of alcohols using hexamethyldisilazane (B44280) (a related compound often discussed in the context of silylation), and similar principles can be applied.[5] The proposed mechanism involves the polarization of the Si-N bond by iodine to create a more reactive silylating agent.

Quantitative Data for Iodine-Catalyzed Silylation of Alcohols with HMDS

| Substrate (Alcohol) | Product | Reaction Time | Yield (%) | Reference |

| 1-Octanol | 1-(Trimethylsilyloxy)octane | < 3 min | 98 | [4] |

| Cyclohexanol | (Trimethylsilyloxy)cyclohexane | < 3 min | 97 | [4] |

| Benzyl alcohol | Benzyl trimethylsilyl ether | < 3 min | 98 | [4] |

| 2-Adamantanol | 2-(Trimethylsilyloxy)adamantane | 15 min | 95 | [4] |

| 1-Adamantanol | 1-(Trimethylsilyloxy)adamantane | 30 min | 92 | [4] |

Proposed Signaling Pathway: Iodine-Catalyzed Silylation of an Alcohol

Radical Cyclization Reactions

Trimethylsilyl radicals are effective mediators for radical cyclization reactions, which are powerful tools for the construction of cyclic molecules.[6] These reactions typically involve the generation of a carbon-centered radical which then undergoes an intramolecular addition to a multiple bond. The resulting cyclized radical is then quenched by a hydrogen atom donor, often the silane (B1218182) itself or a thiol co-catalyst.

Tris(trimethylsilyl)silane ((TMS)₃SiH), a derivative of this compound, is a well-known and less toxic alternative to tributyltin hydride for mediating such reactions.[7] The principles of radical generation and propagation are similar.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Silylation of Alcohols [4]

-

To a stirred solution of the alcohol (1 mmol) in dichloromethane (B109758) (2 mL) is added this compound (0.5-1.0 mmol) and a catalytic amount of iodine (0.01-0.1 mmol).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Photochemical Silylation of an Alkene [4]

-

A solution of the alkene (1 mmol), this compound (2-5 mmol), and a photosensitizer (e.g., phenanthrene, 0.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is placed in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

The reaction vessel is sealed and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with constant stirring.

-

The reaction is monitored by GC or TLC.

-

After completion, the solvent is removed in vacuo.

-

The residue is purified by column chromatography to yield the silylated product.

Conclusion

This compound is a valuable and versatile reagent for the generation of trimethylsilyl radicals through both thermal and photochemical methods. These radicals are key intermediates in a range of important synthetic transformations, including silylation and radical cyclization reactions. The mild conditions and high efficiencies associated with many of these processes make this compound an indispensable tool for researchers and professionals in organic synthesis and drug development. The provided data, protocols, and mechanistic diagrams offer a solid foundation for the practical application and deeper understanding of the chemistry of this compound.

References

- 1. Mechanistic Study of Thermal Decomposition of this compound by Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decomposition of this compound on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Gas-phase reaction between this compound and iodine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Radical cyclization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Hexamethyldisilane: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃), a cornerstone of organosilicon chemistry, is a versatile reagent with significant applications in organic synthesis and materials science. This technical guide provides an in-depth exploration of its discovery, historical development, key synthetic methodologies, and diverse reactivity. Detailed experimental protocols for its preparation and comprehensive quantitative data are presented to serve as a valuable resource for laboratory professionals.

Discovery and History

The journey of this compound is intrinsically linked to the broader history of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific isolation and characterization of this compound came later.

A pivotal moment in its history was the work of Warren I. Patnode and Donald F. Wilcock at General Electric. In their seminal 1946 paper in the Journal of the American Chemical Society, titled "The Methylsilicones," they described the synthesis of various methyl-substituted silicon compounds. While the primary focus of their work was on silicone polymers, their research laid the groundwork for the synthesis and understanding of smaller organosilane molecules, including this compound. They are widely credited with its first definitive synthesis and characterization.

Early synthetic efforts, including those by Patnode and Wilcock, often involved Wurtz-type coupling reactions, a testament to the ingenuity of early organometallic chemists. Subsequent research has led to the development of more refined and higher-yielding synthetic protocols, solidifying the importance of this compound as a fundamental building block in silicon chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The key data for this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₈Si₂ |

| Molecular Weight | 146.38 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 112-114 °C |

| Melting Point | 9-12 °C |

| Density | 0.715 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.422 |

| Flash Point | -6 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 0.04 ppm (s, 18H)[2] |

| ¹³C NMR (CDCl₃) | δ -1.9 ppm |

| Infrared (IR) | Key absorptions at 2950, 2895, 1247, 835, 688 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 146. Key fragments at m/z = 131, 73.[3] |

Synthesis of this compound: Experimental Protocols

Two primary methods have emerged as the most common and reliable for the laboratory and industrial-scale synthesis of this compound: the Wurtz-like coupling of trimethylsilyl (B98337) chloride and the Grignard reaction with chlorodisilanes.

Wurtz-like Coupling Reaction

This classical method involves the reductive coupling of two molecules of trimethylsilyl chloride using an alkali metal, typically sodium or a potassium-graphite laminate (KC₈).

Reaction Pathway:

Experimental Protocol:

Materials:

-

Trimethylsilyl chloride

-

Sodium metal dispersion (or potassium-graphite)

-

Anhydrous diethyl ether (or tetrahydrofuran)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diethyl ether under a nitrogen atmosphere.

-

Sodium metal, cut into small pieces or as a dispersion, is added to the flask.

-

Trimethylsilyl chloride is added dropwise to the stirred suspension of sodium in ether.

-

The reaction mixture is typically stirred at room temperature or gently refluxed to initiate and sustain the reaction.

-

The progress of the reaction can be monitored by the disappearance of the sodium metal and the formation of a white precipitate of sodium chloride.

-

Upon completion, the reaction mixture is filtered to remove the sodium chloride.

-

The filtrate is then distilled to isolate the this compound. The product is a colorless liquid.

Grignard Reaction

An alternative and often higher-yielding method involves the reaction of a methyl Grignard reagent with a mixture of methylchlorodisilanes. This method is particularly useful for converting byproducts from the direct process of methylchlorosilane production into a valuable product.

Reaction Pathway:

Experimental Protocol:

Materials:

-

Crude mixture of methylchlorodisilanes

-

Methylmagnesium chloride (Grignard reagent) in THF/ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Apparatus for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is charged with a solution of methylmagnesium chloride in an ethereal solvent under a nitrogen atmosphere.[4]

-

The crude mixture of methylchlorodisilanes is dissolved in anhydrous THF and placed in the dropping funnel.

-

The chlorodisilane solution is added dropwise to the stirred Grignard reagent at a controlled temperature (often cooled in an ice bath to manage the exotherm).

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the trimethylsilyl group and for the formation of silicon-carbon bonds.

Silylation Reactions

This compound can act as a silylating agent for a variety of functional groups, often in the presence of a catalyst. For example, it can be used to silylate alcohols, amines, and thiols, providing a protective group that can be easily removed under specific conditions.

Generation of Trimethylsilyl Anion and Nucleophilic Silylation

The silicon-silicon bond in this compound can be cleaved by strong nucleophiles, such as organolithium reagents, to generate a trimethylsilyl anion. This powerful nucleophile can then be used to introduce a trimethylsilyl group into a wide range of electrophilic substrates.

Reaction Pathway for Trimethylsilyl Anion Formation and Reaction:

Reductive Silylation and Other Reactions

This compound can also participate in reductive silylation reactions and is a precursor for the synthesis of other important organosilicon compounds. It is also used in the semiconductor industry as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films.

Conclusion

This compound, since its initial synthesis in the mid-20th century, has become an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and diverse reactivity have cemented its role in modern organic synthesis and materials science. This guide has provided a comprehensive overview of its history, physical and chemical properties, detailed synthetic protocols, and key applications, offering a valuable resource for researchers and professionals in the field.

References

Hexamethyldisilane: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and potential hazards of hexamethyldisilane. The following sections detail its physical and chemical properties, toxicological data, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless, transparent liquid with a characteristically pleasant, fruity odor.[1] It is insoluble in water but soluble in various organic solvents such as toluene (B28343) and ethylene (B1197577) glycol.[1] Under normal conditions, it exhibits good chemical stability and is unlikely to undergo decomposition.[2]

| Property | Value | References |

| Chemical Formula | C6H18Si2 | [3] |

| Molar Mass | 146.39 g/mol | [4] |

| Appearance | Colorless, transparent liquid | [1][2] |

| Odor | Pleasant, fruity | [1] |

| Boiling Point | 112 - 114 °C | [5] |

| Melting Point | 9 - 12 °C | [5] |

| Flash Point | 11 °C (closed cup) | [5] |

| Density | 0.715 g/cm³ at 25 °C | [5] |

| Vapor Pressure | Not available | |

| Water Solubility | Insoluble | [1][2] |

| log Pow | 4.11 | [5] |

| Auto-ignition Temperature | Not available |

Toxicological Data

Acute toxicity data for this compound indicates potential hazards upon exposure through various routes.

| Toxicity Endpoint | Value | Species | References |

| LD50 (Oral) | > 20,000 mg/kg | Rat | [5] |

| Skin Corrosion/Irritation | May cause skin irritation. | Not specified | [3] |

| Serious Eye Damage/Irritation | May cause eye irritation. | Not specified | [3] |

| Inhalation | May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea. | Not specified | [3] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[3] It is crucial to be aware of its potential to form flammable or explosive vapor-air mixtures.[3]

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Figure 1: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Proper ventilation is essential to control exposure.

-

Ventilation: Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[3]

-

Explosion-proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]

Safe Handling Practices

-

Avoid all eye and skin contact and do not breathe vapor or mist.[3]

-

Keep away from heat, open flames, and sparks. No smoking in the handling area.[3]

-

Use only non-sparking tools.[3]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[3]

-

Wash contaminated clothing before reuse.[3]

Storage and Incompatibility

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

Storage Conditions

-

Temperature: The optimal storage temperature is between -45°C and 45°C.[1]

-

Environment: Store in a well-ventilated, dry place, away from heat.[1][3]

-

Containers: Keep containers tightly closed and sealed.[1][3]

Incompatible Materials

This compound should not be stored with the following materials to avoid chemical reactions:[1][3][5]

-

Strong acids

-

Strong bases

-

Strong oxidizing agents

-

Halogens

-

Peroxides

Figure 2: Materials incompatible with this compound.

Emergency Procedures

In the event of an emergency, follow these procedures promptly and safely.

First Aid Measures

-